

RBM10 Antibody Immunoprecipitation (IP)

Technical Support Center

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Compound of Interest

Compound Name: *RBM10-8*
Cat. No.: *B15144495*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RBM10 antibodies in immunoprecipitation (IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known isoforms of RBM10, and can they affect my IP results?

A1: RBM10 has multiple protein isoforms due to alternative splicing of its pre-mRNA. The two main variants are RBM10v1 (930 amino acids) and RBM10v2 (853 amino acids), which differ by the inclusion or exclusion of exon 4.^[1] This difference alters the sequence of the first RNA recognition motif (RRM1), which can affect its binding characteristics to target RNAs.^[2] It is crucial to be aware of which isoforms are expressed in your experimental system, as different antibodies may have varying affinities for each isoform. Some antibodies are designed to recognize both major isoforms.^[1]

Q2: Can the RBM10 antibody cross-react with other proteins?

A2: RBM10 shares approximately 50% amino acid homology with RBM5.^[2] While many antibodies are designed to be specific, the possibility of cross-reactivity exists, especially with polyclonal antibodies. It has been noted that in some IP experiments, about 10% of the RNAs immunoprecipitated with an anti-RBM10 antibody were also precipitated with an anti-RBM5 antibody.^[3] To ensure specificity, it is recommended to use a well-validated monoclonal

antibody and include appropriate controls, such as performing the IP in RBM10 knockout/knockdown cells.

Q3: What are the key negative controls to include in my RBM10 IP experiment?

A3: To ensure that the precipitated protein is specific to your RBM10 antibody, it is essential to include the following negative controls:

- Isotype-matched IgG control: This control uses a non-specific antibody of the same isotype as your primary RBM10 antibody at the same concentration. This helps to identify non-specific binding of proteins to the immunoglobulin itself.^[4]
- Beads-only control: This control involves incubating the cell lysate with just the protein A/G beads without any primary antibody. This helps to identify proteins that bind non-specifically to the beads.

Troubleshooting Guide

Problem 1: High background or multiple non-specific bands in the IP eluate.

Possible Cause	Recommended Solution
Non-specific binding of proteins to beads	Pre-clear the cell lysate by incubating it with protein A/G beads for 30-60 minutes at 4°C before adding the primary antibody. This will help to remove proteins that non-specifically bind to the beads. [4]
Non-specific antibody binding	Use an isotype-matched IgG antibody as a negative control to determine the level of non-specific binding from the primary antibody itself. [4]
Insufficient washing	Increase the number of washes (from 3-5 times) or the stringency of the wash buffer. You can increase the salt concentration (e.g., NaCl from 150 mM to 300 mM) or the detergent concentration in the wash buffer. However, be cautious as overly stringent conditions may disrupt the specific antibody-antigen interaction. [4]
Antibody concentration too high	Optimize the antibody concentration by performing a titration experiment to find the lowest concentration that efficiently pulls down RBM10 without increasing background.

Problem 2: No specific RBM10 band is detected in the IP eluate.

Possible Cause	Recommended Solution
Antibody not suitable for IP	Not all antibodies that work in Western blotting are effective in immunoprecipitation. Always check the manufacturer's datasheet to ensure the antibody is validated for IP applications. [4]
Low expression of RBM10 in the sample	Confirm the presence of RBM10 in your input lysate via Western blot. If the expression is low, you may need to increase the amount of starting material (cell lysate).
Inefficient cell lysis	Ensure your lysis buffer is appropriate for extracting nuclear proteins like RBM10. Sonication on ice can help to ensure complete lysis. [4] Using a modified RIPA buffer is often recommended.
Disruption of antibody-antigen interaction	The lysis buffer composition may be too harsh, disrupting the protein-protein interactions necessary for the antibody to bind its target. Consider using a less stringent lysis buffer.

RBM10 Antibody Comparison

Supplier	Product Name/Catalog No.	Type	Host	Validated Applications
Proteintech	RBM10 antibody (14423-1-AP)	Polyclonal	Rabbit	WB, IHC, IF, IP, CoIP, RIP, ELISA[5]
Cell Signaling Technology	RBM10 Antibody #18012	Polyclonal	Rabbit	WB, IP[6]
Sigma-Aldrich	Anti-RBM10 (HPA034972)	Polyclonal	Rabbit	IHC, WB, ICC-IF
Abcam	Anti-RBM10 antibody (ab72423)	Rabbit	IP (used in iCLIP)[1]	
Santa Cruz Biotechnology	RBM10 Antibody (2F12) (sc-517062)	Monoclonal	Mouse	WB, IP, ELISA[7]

Detailed Experimental Protocol for RBM10 Immunoprecipitation

This protocol is a general guideline and may require optimization for your specific cell type and antibody.

A. Cell Lysate Preparation

- Wash cells with ice-cold PBS.
- Lyse cells in a suitable IP lysis buffer (e.g., modified RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100 or NP-40, 0.5% Sodium deoxycholate, 1 mM EDTA) supplemented with fresh protease and phosphatase inhibitors.
- For nuclear proteins like RBM10, sonication on ice may be necessary to ensure complete lysis and shear DNA.

- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

B. Pre-clearing the Lysate

- To a sufficient volume of cell lysate (typically 500 µg to 1 mg of total protein), add protein A/G magnetic or agarose beads.
- Incubate with rotation for 1 hour at 4°C.
- Pellet the beads using a magnetic stand or centrifugation and transfer the supernatant to a new tube.

C. Immunoprecipitation

- Add the primary anti-RBM10 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 500 µg of lysate is common.
- Incubate overnight with rotation at 4°C.
- Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

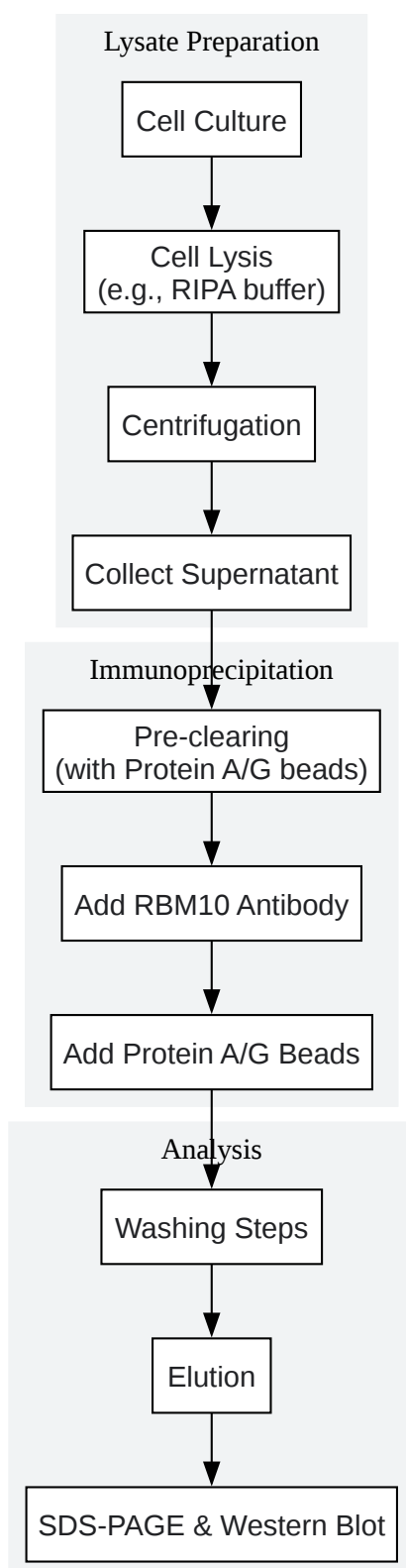
D. Washing and Elution

- Pellet the beads and discard the supernatant.
- Wash the beads three to five times with ice-cold wash buffer (this can be the same as the lysis buffer or a less stringent version).
- After the final wash, carefully remove all supernatant.
- Elute the immunoprecipitated proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.

E. Analysis

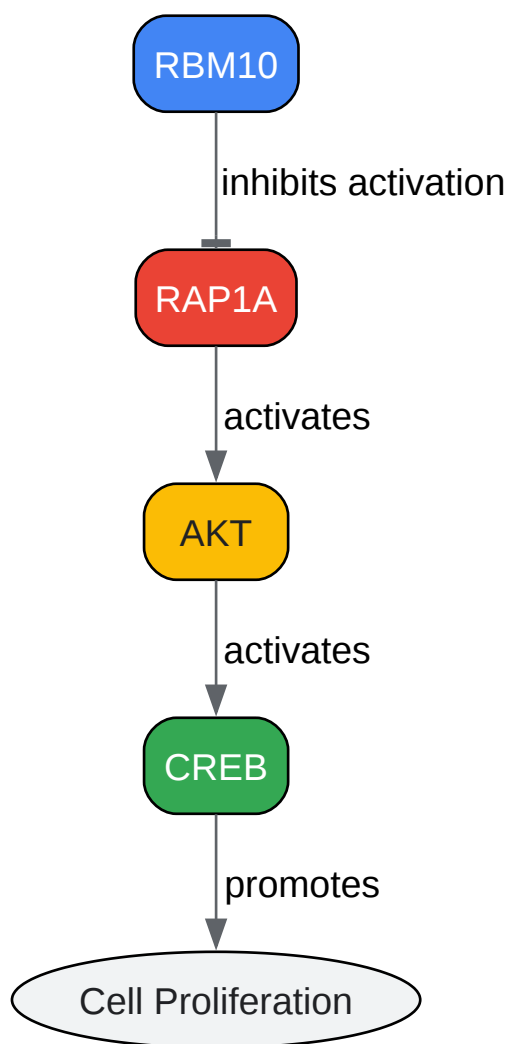
- Pellet the beads and collect the supernatant containing the eluted proteins.
- Analyze the eluate by SDS-PAGE and Western blotting using an RBM10 antibody.

Signaling Pathways and Experimental Workflows



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Caption: General workflow for RBM10 immunoprecipitation.



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Caption: RBM10's role in the RAP1/AKT/CREB signaling pathway.[8]

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References

- 1. The RNA-binding landscape of RBM10 and its role in alternative splicing regulation in models of mouse early development - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 2. RBM10: Harmful or helpful-many factors to consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RBM10: Structure, functions, and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RBM10 antibody (14423-1-AP) | Proteintech [ptglab.com]
- 6. RBM10 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. scbt.com [scbt.com]
- 8. RBM10 inhibits cell proliferation of lung adenocarcinoma via RAP1/AKT/CREB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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